molecular formula C18H21N3O4S B11227115 N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11227115
M. Wt: 375.4 g/mol
InChI Key: OSGZDDWFPQNMKX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a furan ring, an isobutyl group, and a benzothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 2-furylmethylamine with 4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance. This inhibition leads to increased excretion of bicarbonate, sodium, and water, resulting in its diuretic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a furan ring and benzothiadiazine core makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H21N3O4S/c1-12(2)11-21-13(3)20-26(23,24)17-9-14(6-7-16(17)21)18(22)19-10-15-5-4-8-25-15/h4-9,12H,10-11H2,1-3H3,(H,19,22)

InChI Key

OSGZDDWFPQNMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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